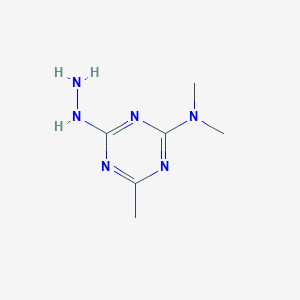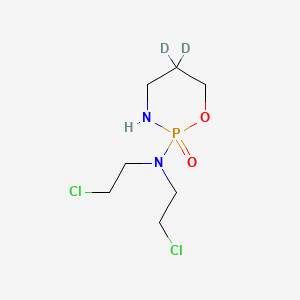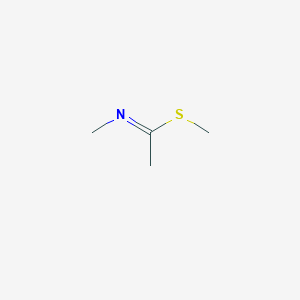![molecular formula C11H16O3 B14597056 7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione CAS No. 61188-10-1](/img/structure/B14597056.png)
7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-1-oxaspiro[45]decane-2,6-dione is a chemical compound with the molecular formula C10H14O3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context in which the compound is used, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- (2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-one
Uniqueness
7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione is unique due to its specific spiro structure and the presence of two methyl groups at the 7-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Eigenschaften
CAS-Nummer |
61188-10-1 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
7,7-dimethyl-1-oxaspiro[4.5]decane-2,6-dione |
InChI |
InChI=1S/C11H16O3/c1-10(2)5-3-6-11(9(10)13)7-4-8(12)14-11/h3-7H2,1-2H3 |
InChI-Schlüssel |
ADSTVKVDBFMUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1=O)CCC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)

![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)

stannane](/img/structure/B14597048.png)

